Simufilam, also known as PTI-125, is an experimental medication developed by Cassava Sciences for the treatment of Alzheimer's disease. It targets an altered form of the protein filamin A, which is implicated in neurodegenerative processes associated with Alzheimer's. The drug is currently undergoing Phase III clinical trials, with significant attention from the scientific community due to both its potential therapeutic effects and controversies surrounding its research integrity and efficacy claims .
The synthesis likely includes standard organic chemistry techniques such as:
The molecular formula of Simufilam is , with a molar mass of approximately 259.35 g/mol . The compound's structure includes multiple functional groups that facilitate its interaction with biological targets.
Simufilam is primarily involved in non-covalent interactions with filamin A, altering its conformation and function. The key reactions include:
Simufilam's mechanism involves:
Simufilam is primarily being investigated for its potential use in treating Alzheimer's disease. Its ability to modulate protein interactions suggests possible applications in other neurodegenerative disorders where similar pathological mechanisms may be present. Ongoing clinical trials aim to establish its efficacy and safety profile in humans, particularly focusing on cognitive outcomes related to Alzheimer's pathology .
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 2435-59-8
CAS No.: 35936-85-7